![molecular formula C9H13N3O2 B185722 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115931-38-9](/img/structure/B185722.png)
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Descripción general
Descripción
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with formamide to construct the fused pyrimidine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the fused ring system, potentially leading to different stereoisomers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different stereoisomers of the compound .
Aplicaciones Científicas De Investigación
Antiviral Activity
Recent studies have highlighted the efficacy of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have demonstrated the ability to inhibit HBV replication effectively.
Case Study: HBV Inhibition
A study published in October 2023 explored a series of tetrahydropyrazolo compounds as potential HBV CpAMs. The lead compound showed significant inhibition of HBV DNA viral load in an animal model, suggesting its potential for therapeutic use against HBV infections .
Cancer Therapy
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its role as a ROS1 inhibitor. ROS1 is a receptor tyrosine kinase implicated in various cancers.
Case Study: ROS1 Inhibition
Research has indicated that derivatives of this compound can selectively inhibit ROS1 activity, presenting a promising avenue for targeted cancer therapies. The findings suggest that these compounds could be developed into effective treatments for cancers driven by ROS1 mutations .
Synthesis and Derivative Development
The synthesis of this compound has been optimized to yield derivatives with enhanced biological activity. The development of novel derivatives allows for the exploration of structure-activity relationships (SAR) to improve efficacy and reduce side effects.
Table: Comparative Analysis of Derivatives
Mecanismo De Acción
The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved often relate to the inhibition or activation of these targets, leading to the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 6-nitro-4,7-dihydroazolo[1,5-a]pyrimidines
- Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
What sets this compound apart is its specific substitution pattern and the potential for forming multiple stereoisomers. This structural diversity allows for fine-tuning of its biological activities and makes it a versatile scaffold in medicinal chemistry .
Actividad Biológica
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 224.23 g/mol
- CAS Number : 126352-69-0
The compound features a tetrahydropyrazolo ring fused with a pyrimidine structure, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives of this compound demonstrated significant inhibition of tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis induction |
HeLa (Cervical) | 12.8 | Cell cycle arrest |
A549 (Lung) | 18.5 | ROS generation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
- Substituents on the Pyrazolo Ring : Modifications at the C-5 position enhance anticancer activity.
- Carboxylate Group : The presence of the carboxylate moiety is crucial for interaction with biological targets.
Case Studies
- Anticancer Activity in Breast Cancer Models : A study investigated the effects of this compound on MCF-7 cells. The results demonstrated significant cytotoxicity and a synergistic effect when combined with doxorubicin.
- Antimicrobial Efficacy Against Resistant Strains : Another study assessed the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it could serve as a potential lead compound for developing new antibiotics.
Propiedades
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJDIVJNINOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561059 | |
Record name | Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-38-9 | |
Record name | Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.